Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester
Description
Structural Significance of 4-Substituted Benzoic Acid Esters in Medicinal Chemistry
4-Substituted benzoic acid esters are pivotal in drug discovery due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The ethyl ester group in benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester enhances metabolic stability compared to its carboxylic acid counterpart, as demonstrated in studies on analogous DPP-4 inhibitors. Esters generally exhibit improved oral bioavailability by bypassing the polar carboxylate group’s limitations, which often hinder membrane permeability.
The hydrolytic stability of benzoic acid esters is influenced by electronic and steric factors. For instance, ethyl esters with electron-withdrawing substituents (e.g., bromine at the para position) show reduced stability under alkaline conditions due to increased electrophilicity at the carbonyl carbon. Conversely, meta-substituted esters display enhanced stability, as seen in ethyl m-bromo benzoate (t1/2 = 25 min vs. 12 min for the para isomer). These trends underscore the importance of substitution patterns in optimizing ester-based prodrugs.
Table 1: Hydrolytic Half-Lives of Selected Benzoic Acid Esters
| Compound | Substituent Position | Alkaline Hydrolysis t1/2 (min) | Plasma Stability t1/2 (min) |
|---|---|---|---|
| Ethyl benzoate | None | 14 | 17 |
| Ethyl p-bromo benzoate | Para | 12 | 12 |
| Ethyl m-bromo benzoate | Meta | 25 | 12 |
| Ethyl o-bromo benzoate | Ortho | 15 | 12 |
Data adapted from hydrolysis studies.
The 4-propyloxy substitution in related esters, such as methyl 4-propoxybenzoate, further demonstrates how alkoxy chains influence solubility and binding interactions. In the target compound, the 4-position is occupied by a pyrrolo[2,3-b]pyridine group, which introduces steric bulk and electronic effects that may alter hydrolysis kinetics and target engagement.
Role of Pyrrolo[2,3-b]Pyridine Heterocycles in Bioactive Compound Design
Pyrrolo[2,3-b]pyridine scaffolds are privileged structures in medicinal chemistry due to their planar aromatic systems and ability to participate in π-π stacking and hydrogen-bonding interactions. The 1H-pyrrolo[2,3-b]pyridine moiety in the target compound is substituted with chloro and cyano groups at the 5- and 3-positions, respectively. These substituents enhance electrophilicity and modulate interactions with biological targets, as observed in TNIK (Traf2- and Nck-interacting kinase) inhibitors.
Table 2: Bioactive Pyrrolo[2,3-b]Pyridine Derivatives and Their Targets
| Compound Class | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridines | TNIK | <1 | IL-2 secretion inhibition |
| Pyrrolo[2,3-b]pyridine-carboxylates | DPP-4 | 1–10 | Antidiabetic activity |
| Chloro-cyano derivatives | Undisclosed kinase | Pending | Preclinical candidate development |
Data synthesized from kinase inhibition studies.
The chloro group at the 5-position likely contributes to hydrophobic interactions within kinase ATP-binding pockets, while the cyano group at the 3-position may act as a hydrogen bond acceptor, as hypothesized in molecular docking studies. Additionally, the nitrogen-rich structure of pyrrolo[2,3-b]pyridine enhances solubility in polar solvents, addressing a common challenge in heterocyclic drug development.
Recent synthetic advances have enabled the incorporation of pyrrolo[2,3-b]pyridine scaffolds into complex molecules via palladium-catalyzed cross-coupling reactions. For the target compound, the ethyl ester at the benzoic acid moiety and the pyrrolo[2,3-b]pyridine group are conjectured to act synergistically—the former improving bioavailability, and the latter ensuring high target affinity.
Properties
Molecular Formula |
C17H12ClN3O2 |
|---|---|
Molecular Weight |
325.7 g/mol |
IUPAC Name |
ethyl 4-(5-chloro-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C17H12ClN3O2/c1-2-23-17(22)11-3-5-14(6-4-11)21-10-12(8-19)15-7-13(18)9-20-16(15)21/h3-7,9-10H,2H2,1H3 |
InChI Key |
XHEDSWUAOLKMMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC(=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
The synthesis often begins with the formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions. This step may involve:
Starting Materials : Appropriate precursors such as 2-cyanopyridine and other substituted pyridines.
Reagents : Common reagents include strong acids or bases to facilitate cyclization under controlled conditions.
Chlorination
The next step involves chlorination to introduce the chloro group at the 5-position of the pyrrole ring:
- Reagents : Thionyl chloride or phosphorus pentachloride are typically used for chlorination.
Esterification
The final step is esterification, where the chlorinated intermediate reacts with ethanol:
- Conditions : This reaction is usually performed in the presence of an acid catalyst like sulfuric acid to promote the formation of the ester bond.
Industrial Production Methods
In an industrial context, the synthesis may utilize similar synthetic routes but optimized for large-scale production:
Continuous Flow Reactors : These systems allow for better control over reaction conditions and increased efficiency.
High-Purity Reagents : The use of high-purity starting materials is crucial to minimize impurities and enhance product quality.
Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Converts compound to carboxylic acids | Potassium permanganate | Carboxylic acids |
| Reduction | Reduces compound to alcohols or amines | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Nucleophilic substitution replacing chlorine | Ammonia or primary amines | Amino or thiol-substituted derivatives |
Challenges in Synthesis
The synthesis of benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester requires careful control of reaction conditions to ensure high purity and yield. Potential challenges include:
Side Reactions : Uncontrolled reactions can lead to by-products that complicate purification.
Temperature Control : Maintaining optimal temperatures during reactions is crucial for achieving desired outcomes.
Benzoic acid derivatives, including this compound, have been studied for their biological activities such as antimicrobial and anticancer properties. Specifically:
- The pyrrolo[2,3-b]pyridine structure has shown promise as a kinase inhibitor, particularly against SGK-1 kinase involved in cell survival and metabolism.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate. This reaction is fundamental for modifying bioavailability or introducing new functional groups.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Acid hydrolysis | HCl (conc.), reflux, 6–8 hours | H₂O, HCl | 4-(5-Chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)benzoic acid |
| Base hydrolysis | NaOH (2.5 N), 50°C, 30 minutes | NaOH, MeOH | Sodium 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)benzoate |
Key Findings :
-
Base hydrolysis proceeds faster and is often preferred for industrial-scale synthesis.
-
Acidic conditions may risk partial decomposition of the pyrrolopyridine ring .
Nucleophilic Substitution at the Chloro Position
The chlorine atom at the 5-position of the pyrrolopyridine ring undergoes substitution with nucleophiles, enabling diversification of the core structure.
| Reaction Type | Nucleophile | Catalyst/Base | Product |
|---|---|---|---|
| SNAr (Aromatic) | Amines, alkoxides | K₂CO₃, DMF, 80°C | 5-Substituted pyrrolopyridine derivatives |
| Cross-coupling | Boronic acids | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives (e.g., 5-aryl-pyrrolopyridines) |
Key Findings :
-
Suzuki-Miyaura coupling with aryl boronic acids generates biaryl systems, enhancing kinase inhibition properties .
-
SNAr reactions require electron-withdrawing groups (e.g., cyano) to activate the chloro position .
Cyclization Reactions
Cyclization steps are critical during synthesis to form the fused pyrrolo[2,3-b]pyridine ring system.
| Reaction Type | Conditions | Reagents | Intermediate |
|---|---|---|---|
| Intramolecular cyclization | POCl₃, 110°C, 4 hours | Chlorinating agent | 3-Cyano-pyrrolo[2,3-b]pyridine derivatives |
| Oxime dehydration | POCl₃, reflux | Hydroxylamine, NaHCO₃ | 3-Cyano-substituted intermediates |
Key Findings :
-
POCl₃ acts as both a cyclization agent and dehydrating agent .
-
Oxime intermediates are pivotal for introducing the cyano group .
Functionalization of the Cyano Group
The cyano group at the 3-position participates in reactions to form amides, amidines, or tetrazoles.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), H₂O | 100°C, 12 hours | 3-Carboxamide-pyrrolopyridine derivatives |
| Reduction | LiAlH₄, THF | 0°C to reflux | 3-Aminomethyl-pyrrolopyridine derivatives |
Key Findings :
-
Controlled hydrolysis preserves the pyrrolopyridine ring.
-
Reduction requires strict temperature control to avoid over-reduction .
Acylation and Esterification
The ethyl ester group can be trans-esterified or acylated to modify solubility or binding affinity.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Trans-esterification | MeOH, H₂SO₄ | Reflux, 6 hours | Methyl ester analog |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | 0°C to RT, 2 hours | 1-Acyl-pyrrolopyridine derivatives |
Key Findings :
-
Acylation at the pyrrolopyridine nitrogen enhances metabolic stability .
-
Trans-esterification is reversible and pH-dependent.
Catalytic Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups.
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Aryl boronic acids | 5-Aryl-pyrrolopyridine analogs |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 5-Amino-pyrrolopyridine derivatives |
Key Findings :
Scientific Research Applications
Kinase Inhibition
One of the primary applications of benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is in the development of kinase inhibitors. Kinases are crucial enzymes that regulate various cellular processes, including metabolism and cell survival. This compound has shown promise as an inhibitor of SGK-1 kinase, which is implicated in cancer progression and metabolic disorders.
Case Study: SGK-1 Kinase Inhibition
In vitro studies have demonstrated that this compound effectively inhibits SGK-1 activity, suggesting potential therapeutic applications in oncology. The inhibition of SGK-1 can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for further research in cancer therapies .
Synthesis and Development
The synthesis of this compound can be achieved through various organic synthesis methods. These methods often involve the coupling of benzoic acid derivatives with pyrrolo[2,3-b]pyridine precursors under specific reaction conditions to yield the desired compound.
Future Directions in Research
Ongoing research aims to explore further the pharmacological properties of this compound. Potential areas include:
- Expanded Kinase Targeting : Investigating its effects on other kinases involved in various diseases.
- Combination Therapies : Assessing its efficacy in combination with other therapeutic agents for enhanced treatment outcomes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Compound: Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester Molecular Formula: C₁₇H₁₂BrN₃O₂ Molecular Weight: 394.2 g/mol Key Differences:
- Bromine replaces chlorine at the 5-position.
- Increased molecular weight (394.2 vs. 297.69 g/mol) due to bromine’s higher atomic mass.
- Bromine’s larger atomic radius may alter steric interactions in biological systems.
Implications : Brominated analogs often exhibit distinct pharmacokinetics and binding affinities compared to chlorinated derivatives due to differences in electronegativity and van der Waals interactions .
Functional Group Variations
Compound : Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester
Molecular Formula : C₁₇H₁₃ClN₂O₃
Molecular Weight : 300.74 g/mol
Key Differences :
- Formyl (-CHO) replaces cyano (-CN) at the 3-position.
- Increased TPSA (44.1 Ų vs. 78.9 Ų) due to the formyl group’s hydrogen-bonding capacity.
- Higher XLogP3 (3.8 vs. 2.8), indicating greater lipophilicity . Implications: The formyl group may enhance solubility but reduce metabolic stability compared to the cyano group.
Ester Group Modifications
Compound: Benzoic acid, 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, methyl ester Molecular Formula: Not explicitly stated (inferred from ). Key Differences:
- Methyl ester replaces ethyl ester.
- Implications: Methyl esters are generally less lipophilic than ethyl esters, which may reduce tissue penetration but increase hydrolysis rates in vivo .
Core Ring Modifications
Compound: Benzoic acid, 4-[(2-amino-4,7-dihydro-6-methyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2-fluoro-, ethyl ester Molecular Formula: C₁₆H₁₅FN₄O₃S Molecular Weight: 362.385 g/mol Key Differences:
- Pyrrolo[2,3-d]pyrimidine core replaces pyrrolo[2,3-b]pyridine.
- Thioether (-S-) linkage and fluorine substituent introduced.
Implications : Sulfur-containing compounds may exhibit unique metabolic pathways (e.g., sulfoxidation), while fluorine enhances electronegativity and stability .
Extended Structural Analogs
Compound : Benzoic acid, 4-[2,5-dimethyl-3-[[3-(1-methylethyl)-2,4-dioxo-5-thiazolidinylidene]methyl]-1H-pyrrol-1-yl]-, ethyl ester
Molecular Formula : C₂₂H₂₄N₂O₄S
Molecular Weight : 412.5 g/mol
Key Differences :
- Incorporates a thiazolidinone ring and isopropyl group.
- Significantly larger molecular weight and complexity (Complexity score: 455 vs. 371 for the target compound).
Implications : Extended structures may target different biological pathways but face challenges in solubility and synthetic accessibility .
Comparative Data Table
Research Implications
- Halogen Effects : Chlorine and bromine influence toxicity and binding kinetics; brominated analogs may exhibit prolonged half-lives due to slower metabolic clearance .
- Cyano vs. Formyl: Cyano groups enhance stability but reduce solubility; formyl groups improve hydrogen bonding but may increase reactivity .
- Ester Groups : Ethyl esters balance lipophilicity and hydrolysis rates, making them preferable for prodrug designs over methyl esters .
Biological Activity
Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester (CAS No. 934290-90-1) is a complex organic compound that integrates a benzoic acid moiety with a pyrrolo[2,3-b]pyridine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 325.7 g/mol. The structure features a chloro and cyano group at the 5-position of the pyrrole ring, which contributes to its unique chemical properties and potential biological activities .
The biological activity of benzoic acid derivatives often stems from their ability to interact with various enzymes and receptors. This particular compound has shown promise as an inhibitor of serine/threonine kinases, including SGK-1 (serum/glucocorticoid-regulated kinase 1), which is involved in cell survival and metabolism . The presence of the pyrrolo[2,3-b]pyridine structure is significant in pharmacology due to its ability to modulate various signaling pathways.
Anticancer Activity
Research indicates that benzoic acid derivatives exhibit anticancer properties . For example, compounds related to this structure have been studied for their efficacy against various cancer cell lines. The presence of specific substituents such as chloro and cyano groups enhances their potency against cancer cells by inhibiting critical kinases involved in tumor growth .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzoic acid derivative | HCT-15 (colon carcinoma) | <10 | Kinase inhibition |
| Similar pyrrolopyridine | A431 (epidermoid carcinoma) | <15 | Signal transduction modulation |
Antimicrobial Activity
Benzoic acid derivatives are also known for their antimicrobial properties . Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The structural features of the compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
A systematic review of compounds similar to benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- revealed that modifications in the pyrrolo[2,3-b]pyridine structure can significantly alter biological activity. For instance, the introduction of additional electron-withdrawing groups has been linked to increased anticancer potency .
In one study focusing on kinase inhibitors, derivatives were synthesized and screened for activity against various cancer cell lines. Results indicated that certain substitutions led to enhanced selectivity for specific kinases involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates should be prioritized?
- Methodological Answer : A plausible route involves functionalizing the pyrrolo[2,3-b]pyridine core via nucleophilic substitution or cross-coupling reactions. For example, describes ethyl ester formation via oxidation of pyridyl benzoic acid derivatives, followed by cyanide-mediated substitution. Key intermediates include halogenated pyrrolopyridine precursors (e.g., 5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridine) and activated benzoic acid derivatives (e.g., ethyl 4-bromobenzoate). Optimize reaction conditions (e.g., reflux in CHCl₃ for cyclization) and monitor intermediates via TLC or LC-MS .
Q. How can the compound’s purity and structural integrity be validated after synthesis?
- Methodological Answer : Use a combination of HPLC (C18 column, ammonium acetate buffer pH 6.5, as in ) and mass spectrometry (exact mass analysis, e.g., ESI-MS for MW confirmation). For structural validation, single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of the pyrrolopyridine-ester linkage. Compare spectral data (¹H/¹³C NMR) with analogs like 5-chloro-3-(imidazolyl)-pyrrolopyridine derivatives ( ) to verify substituent positions .
Q. What solvent systems are suitable for stabilizing this compound during storage?
- Methodological Answer : Due to the ester group’s hydrolytic sensitivity, store in anhydrous aprotic solvents (e.g., DMSO or DMF) under inert atmosphere. Avoid aqueous buffers unless stabilized at pH 6.5–7.0 ( ). Conduct accelerated degradation studies under varying pH/temperature to identify optimal storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR signals (e.g., aromatic proton splitting) may arise from rotational isomerism in the ester group or residual solvents. Use VT-NMR (variable-temperature NMR) to assess dynamic effects. For batch-to-batch variability, employ 2D NMR (COSY, HSQC) to confirm connectivity, and cross-reference with high-resolution mass data ( ). If crystal polymorphism is suspected, perform PXRD to compare diffraction patterns .
Q. What strategies are effective for improving the yield of the pyrrolopyridine-ester coupling step?
- Methodological Answer : Optimize the coupling reaction using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl halides) or microwave-assisted synthesis to enhance reaction kinetics. highlights cyanide-mediated substitution as a viable pathway. Screen catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. THF) to maximize efficiency. Monitor reaction progress via in-situ IR spectroscopy for real-time analysis .
Q. How can the compound’s electronic properties be computationally modeled to predict reactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, focusing on the cyano group’s electron-withdrawing effects and the ester’s steric profile. Use software like Gaussian or ORCA to simulate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Validate models with experimental UV-Vis spectra ( ) .
Q. What in vitro assays are suitable for studying this compound’s biological activity, given its structural features?
- Methodological Answer : The pyrrolopyridine scaffold ( ) suggests potential kinase or receptor-binding activity. Use fluorescence polarization assays to assess binding affinity to target proteins (e.g., tyrosine kinases). For cytotoxicity screening, employ MTT assays in cancer cell lines, comparing results with structurally related compounds (e.g., ’s chloro-pyrrolopyridine derivatives). Include controls for ester hydrolysis products to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
